molecular formula C19H16N4O3S2 B246468 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B246468
M. Wt: 412.5 g/mol
InChI Key: XGBAKCCMWBNIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolo[3,4-d]pyrimidin-4-one derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death. In addition, this compound has been found to exhibit anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potent anti-cancer activity, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and anti-angiogenic properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. One of the most promising areas of research is in the development of novel anti-cancer therapies. This compound has shown great potential as a therapeutic agent for the treatment of various types of cancer. Other future directions include the study of its potential applications in the treatment of other diseases such as inflammation and angiogenesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been described in several research papers. One of the most commonly used methods involves the reaction of 4-methylthiophenol, 3-methylsulfonyl-1-phenyl-2-pyrazolin-5-one, and 2-chloro-3,5-dinitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in a range of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H16N4O3S2/c1-27-14-10-8-12(9-11-14)16-20-17-15(18(24)21-16)19(28(2,25)26)22-23(17)13-6-4-3-5-7-13/h3-11,22H,1-2H3

InChI Key

XGBAKCCMWBNIEK-UHFFFAOYSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

SMILES

CSC1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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